2-Hydroxyundecanoic acid
Overview
Description
2-Hydroxyundecanoic acid is a medium-chain fatty acid . It has a molecular formula of C11H22O3, an average mass of 202.291 Da, and a monoisotopic mass of 202.156891 Da .
Molecular Structure Analysis
The molecular structure of 2-Hydroxyundecanoic acid consists of 11 carbon atoms, 22 hydrogen atoms, and 3 oxygen atoms . It has freely rotating bonds, and its polar surface area is 58 Å .Physical And Chemical Properties Analysis
2-Hydroxyundecanoic acid has a density of 1.0±0.1 g/cm³, a boiling point of 333.8±15.0 °C at 760 mmHg, and a flash point of 169.9±16.9 °C . It has a molar refractivity of 56.1±0.3 cm³, a polarizability of 22.2±0.5 10^-24 cm³, and a molar volume of 202.6±3.0 cm³ .Scientific Research Applications
Biotechnology: Metabolic Engineering
Recent advances in metabolic engineering have enabled the production of ω-hydroxy fatty acids, like 2-Hydroxyundecanoic acid, in microbial hosts such as Escherichia coli. These engineered microorganisms can produce high yields of the compound, which can be further processed into valuable chemicals for industrial applications .
Mechanism of Action
Target of Action
2-Hydroxyundecanoic acid is a natural compound produced through the leucine degradation pathway . It has been found to exhibit antibacterial efficacy against some important bacteria associated with food quality and safety . The primary targets of 2-Hydroxyundecanoic acid are the bacterial cell membranes .
Mode of Action
The mode of action of 2-Hydroxyundecanoic acid involves penetration of the bacterial cell membranes . This leads to depolarization, rupture of membranes, subsequent leakage of cellular contents, and ultimately cell death . This mechanism of action makes 2-Hydroxyundecanoic acid effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria .
Biochemical Pathways
It is known that the compound is produced through the leucine degradation pathway
Result of Action
The result of 2-Hydroxyundecanoic acid’s action is the inhibition of bacterial growth. By penetrating and depolarizing the bacterial cell membranes, it causes the cells to rupture and die . This can prevent the spoilage of food and improve food safety .
Action Environment
The efficacy and stability of 2-Hydroxyundecanoic acid can be influenced by various environmental factors. For instance, the sensitivity of many compounds to light and heat can lead to their degradation and, consequently, the loss of their bioactivities . .
properties
IUPAC Name |
2-hydroxyundecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O3/c1-2-3-4-5-6-7-8-9-10(12)11(13)14/h10,12H,2-9H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNRBGFKCVTVNBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415245 | |
Record name | 2-hydroxyundecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxyundecanoic acid | |
CAS RN |
19790-86-4 | |
Record name | 2-hydroxyundecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-hydroxyundecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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